2-(Tert-butoxy)acetic acid

描述

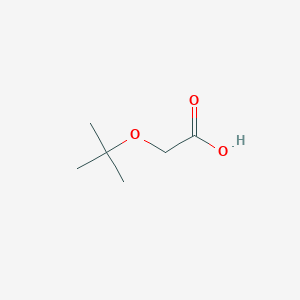

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2,3)9-4-5(7)8/h4H2,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLILHPGWSURBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375469 | |

| Record name | tert-butoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13211-32-0 | |

| Record name | tert-butoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (tert-Butoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Tert Butoxy Acetic Acid

Catalytic Methods for C-O Bond Formation

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the formation of carbon-oxygen (C-O) bonds, which are central to the synthesis of ethers. These methods often offer milder reaction conditions and greater functional group compatibility compared to classical approaches.

Transition metal-catalyzed cross-coupling reactions, while more commonly associated with C-C and C-N bond formation, have been extended to C-O bond formation. beilstein-journals.org Palladium and copper catalysts, for example, can facilitate the coupling of alcohols with aryl or vinyl halides. While direct application to the synthesis of 2-(tert-butoxy)acetic acid from a halogenated acetic acid derivative and tert-butanol (B103910) might be challenging due to the nature of the substrates, related catalytic etherification reactions have been developed. beilstein-journals.org

More recently, photoredox catalysis has emerged as a powerful tool for C-O bond formation under mild conditions. rsc.org For instance, visible-light-mediated methods have been developed for the carboxylation of benzylic alcohols, suggesting potential for analogous transformations of other alcohol types. rsc.org

Table 2: Comparison of Catalytic Systems for C-O Bond Formation

| Catalytic System | Description | Potential Advantages |

| Palladium-based | Cross-coupling of alcohols with organohalides. | High efficiency and functional group tolerance. beilstein-journals.org |

| Copper-based | Often used for coupling phenols and alcohols. | Cost-effective compared to palladium. beilstein-journals.org |

| Photoredox Catalysis | Uses light to drive the reaction, often under mild conditions. | Environmentally friendly, high selectivity. rsc.org |

Asymmetric Synthesis Routes for Chiral Derivatives

The development of asymmetric routes to chiral derivatives of this compound is of significant interest, particularly for applications in medicinal chemistry where stereochemistry is crucial. These methods aim to introduce chirality in a controlled manner, leading to enantiomerically enriched products.

One strategy involves the use of chiral auxiliaries. For example, Evans' oxazolidinone auxiliaries can be used to direct the stereoselective alkylation of an enolate. researchgate.net In a hypothetical application to a derivative of this compound, an N-acyloxazolidinone derived from a protected glycine (B1666218) equivalent could be alkylated with a tert-butoxy (B1229062) source in the presence of a suitable base. Subsequent cleavage of the auxiliary would yield the chiral acid. researchgate.net

Another approach is asymmetric catalysis, where a chiral catalyst promotes the formation of one enantiomer over the other. This can include asymmetric hydrogenation of a suitable unsaturated precursor or kinetic resolution of a racemic mixture. For instance, the asymmetric synthesis of α-amino acid derivatives has been achieved through the hydrogenation of α-enamido esters using chiral rhodium catalysts. renyi.hu A similar strategy could potentially be adapted for the synthesis of chiral this compound derivatives.

The asymmetric synthesis of tetrasubstituted α-aminophosphonic acid derivatives has also been explored, sometimes involving the use of chiral imines and subsequent nucleophilic addition. mdpi.com These advanced strategies highlight the potential for creating complex, stereochemically defined molecules based on the this compound scaffold.

Asymmetric Synthesis Routes for Chiral Derivatives

Asymmetric Catalytic Hydrogenation Reactions for (R)-2-(2-(tert-butoxy)-2-oxyethyl)pentanoic acid

The synthesis of chiral compounds, such as (R)-2-(2-(tert-butoxy)-2-oxyethyl)pentanoic acid, a structurally related ester, often employs asymmetric catalytic hydrogenation to establish the desired stereochemistry. google.com This method is advantageous for its high efficiency and enantioselectivity. ethz.ch A specific method involves the asymmetric catalytic hydrogenation of a prochiral α,β-unsaturated ester precursor. google.com

In a patented process, (R)-2-(2-(tert-butoxy)-2-oxyethyl)pentanoic acid is synthesized via an asymmetric catalytic hydrogenation reaction in the presence of a specific catalyst, cyclohexylamine, and an organic solvent. google.com The synthesis aims for high yield and purity, which are critical for its use in subsequent pharmaceutical manufacturing. google.com The reaction is typically carried out under a pressure of 0.5 to 1 MPa. google.com Cyclohexylamine is added to create an alkaline environment, which is essential for the reaction to proceed efficiently; in its absence, the reaction is insufficient or fails to occur. google.com The preferred solvents for this hydrogenation are alcohols, particularly methanol (B129727) or ethanol. google.com The catalyst system often involves a chiral rhodium complex, such as one containing the Rh-(R)-BINAP ligand, which is effective in inducing enantioselectivity.

Green Chemistry Approaches and Sustainable Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. For the synthesis of compounds like this compound, this involves selecting less hazardous solvents, improving energy efficiency, and minimizing waste. nih.gov Solvent selection is a key aspect, with guides ranking common solvents based on safety, environmental impact, and health concerns. nih.gov For instance, solvents like water, ethanol, and ethyl acetate (B1210297) are often recommended, while others like dimethylformamide (DMF) and chloroform (B151607) are considered hazardous. nih.gov

Sustainable approaches to ester synthesis, relevant to this compound, can include:

Catalyst Choice: Utilizing more environmentally benign catalysts, such as iron-based catalysts for hydrogenation instead of ruthenium-based ones, can improve the sustainability profile of the synthesis. nih.gov

Alternative Solvents: The use of solvents derived from biomass or supercritical fluids is an area of active research to replace traditional volatile organic compounds. nih.gov

Reaction Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and side reactions. Key parameters include the choice of solvent, the type of catalyst, temperature, and pressure.

Influence of Solvent Systems on Reaction Efficiency

The solvent system plays a critical role in the synthesis of esters and related compounds, influencing reaction rates, yields, and the ease of product purification. In the synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane, a related complex molecule, different solvent systems were tested to optimize the selective hydrolysis of an ethyl ester without affecting the tert-butyl ester groups. nih.gov A mixture of dioxane and water (v:v = 2:1) proved to be the solvent of choice, providing a yield greater than 90% and preventing side reactions like trans-esterification that were observed with other solvents like methanol. nih.gov The high stability of dioxane in basic conditions and its excellent solubility for the reactant were key to its success. nih.gov

In other esterification reactions, solvents like toluene (B28343) or xylene are used to azeotropically remove water, driving the reaction equilibrium towards the product and improving yields. The choice of solvent can also be critical in controlling reaction pathways. For instance, in the synthesis of N-acyl indole (B1671886) alkanoic acids, using t-BuONa in THF or DMAP/Et₃N in DCM facilitated the desired N-acylation reaction. nih.gov

The following table summarizes the influence of different solvent systems on relevant reactions.

| Reaction Type | Solvent System | Purpose / Finding | Reference |

|---|---|---|---|

| Selective Hydrolysis | Dioxane/H₂O | Optimal for selective hydrolysis of ethyl ester over tert-butyl esters, yielding >90%. | nih.gov |

| Selective Hydrolysis | CH₃CN/H₂O or DMF/H₂O | Tested but less effective than Dioxane/H₂O for the selective hydrolysis reaction. | nih.gov |

| Esterification | Toluene or Xylene | Used to azeotropically remove water and drive the reaction to completion. | |

| Cyclization | DMF | Used as a standard solvent for the cyclization of a dimer to form an NCA monomer. | scispace.comresearchgate.net |

| N-Acylation | THF or DCM | Utilized as a medium for base-catalyzed indole N-acylation reactions. | nih.gov |

Role of Lewis Acids and Other Catalysts in Reaction Pathways

Catalysts are fundamental to the synthesis of this compound and its derivatives, enabling reactions and influencing selectivity and efficiency. Lewis acids, in particular, play a significant role in various synthetic transformations. nih.govrsc.org They can activate electrophiles, such as nitriles in C-C bond-forming reactions, and influence the selectivity between different bond activation pathways (e.g., C-CN vs. C-H). rsc.org In the synthesis of N-tert-butoxy carbonanhydride (NCA) monomers, Lewis acids like oxalyl chloride are used as cyclizing agents. scispace.comresearchgate.net Dichloromethyl methyl ether and oxalyl chloride are noted as being effective Lewis acids that yield pure NCAs without interfering with amino acid side groups. scispace.com

Other catalysts are also employed:

Protic Acids: Sulfuric acid (H₂SO₄) is a common catalyst for esterification reactions, typically used in catalytic amounts (5–10 mol%).

Bases: 4-dimethylaminopyridine (B28879) (DMAP) is used as a catalyst in coupling reactions, such as the reaction of an N-protected aspartic acid with Meldrum's acid. orgsyn.org

Transition Metals: Palladium (Pd) and Rhodium (Rh) complexes are essential for hydrogenation and cross-coupling reactions. nih.gov Iron-based catalysts are being developed as a more sustainable alternative for asymmetric transfer hydrogenation. nih.gov

The table below details the roles of various catalysts in relevant synthetic procedures.

| Catalyst | Catalyst Type | Role in Reaction | Reference |

|---|---|---|---|

| Oxalyl Chloride | Lewis Acid | Acts as an optimum cyclizing agent for dimer cyclization. | scispace.comresearchgate.net |

| AlCl₃·6H₂O, Bi(OTf)₃ | Lewis Acid | Effective for peroxidation of ketones and aldehydes. | nih.gov |

| Sc(OTf)₃ | Lewis Acid | Catalyzes the reaction of unsaturated ketones with H₂O₂ to form alkoxyhydroperoxides. | nih.gov |

| H₂SO₄ | Protic Acid | Standard catalyst for esterification reactions. | |

| DMAP | Base | Used in EDC-mediated coupling reactions. | orgsyn.org |

| Rh-(R)-BINAP | Transition Metal Complex | Chiral catalyst for asymmetric hydrogenation to yield specific enantiomers. |

Temperature and Pressure Effects on Synthetic Outcomes

Temperature and pressure are critical physical parameters that directly impact reaction kinetics, equilibrium, and product stability. In the synthesis of tert-butyl esters, controlling these variables is essential for achieving high yields and purity. For instance, a process for the continuous preparation of tert-butyl esters specifies distinct temperature and pressure ranges for condensation steps to effectively separate the product from byproducts. google.com

In the selective hydrolysis of an ethyl ester in the presence of tert-butyl esters, the reaction rate was significantly accelerated by increasing the temperature from room temperature to 45–50°C. nih.gov However, raising the temperature above 80°C led to the hydrolysis of the tert-butyl ester group, demonstrating a critical temperature threshold for selectivity. nih.gov Similarly, in esterification reactions, temperatures are often elevated to 80–110°C under reflux conditions to speed up the reaction and facilitate the removal of water.

Pressure is a key parameter in hydrogenation reactions. The asymmetric catalytic hydrogenation to form (R)-2-(2-(tert-butoxy)-2-oxyethyl)pentanoic acid is preferably conducted at a pressure of 0.5 to 1 MPa. google.com In another example, increasing pressure from ambient to 10 bar during the modification of a solid catalyst support led to a higher concentration of active sulfonic species. researchgate.net

The following table outlines the effects of temperature and pressure on various synthetic outcomes.

| Parameter | Condition | Effect on Synthetic Outcome | Reference |

|---|---|---|---|

| Temperature | 45–50°C | Optimal for selective hydrolysis of ethyl acetate; achieves 95% yield in under 4 hours. | nih.gov |

| Temperature | > 80°C | Causes hydrolysis of the tert-butyl acetate group, leading to by-products. | nih.gov |

| Temperature | 80–110°C | Reflux conditions used for esterification to increase reaction rate. | |

| Temperature | -20°C to 30°C | Optimum temperature range for a specific dimer cyclization reaction. | scispace.comresearchgate.net |

| Pressure | 0.5–1 MPa | Preferred pressure range for asymmetric catalytic hydrogenation. | google.com |

| Pressure | 10–15 bar | Used in microreactors to maintain tert-butanol in the liquid phase for industrial production. |

Reactivity and Reaction Mechanisms of 2 Tert Butoxy Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of 2-(tert-butoxy)acetic acid undergoes typical reactions such as esterification and amidation. However, the steric hindrance provided by the adjacent tert-butoxy (B1229062) group can affect reaction rates and conditions.

Esterification Reactions

Esterification of this compound involves the reaction of its carboxylic acid group with an alcohol in the presence of an acid catalyst. msu.edu This reaction is a reversible process that can be driven to completion by removing the water formed during the reaction. msu.edu The bulky tert-butoxy group can sterically hinder the approach of the alcohol, potentially slowing down the reaction rate compared to less substituted carboxylic acids. msu.edu For instance, the esterification of 2,2-dimethylpropanoic acid, which has a tert-butyl group, is significantly slower than that of acetic acid. msu.edu

Despite the steric hindrance, esterification of various carboxylic acids, including those with bulky groups, with tert-butyl alcohol can be achieved. researchgate.net

Amidation Reactions

Amidation of this compound involves the reaction of the carboxylic acid with an amine to form an amide bond. This is a crucial reaction in the synthesis of many organic molecules, including pharmaceuticals. ucl.ac.uk Direct amidation can be challenging and often requires the use of coupling reagents or catalysts to proceed efficiently. rsc.orgorganic-chemistry.org

Recent research has focused on developing catalytic methods for direct amidation that are more sustainable and effective for a wide range of substrates, including those with polar functional groups. rsc.org For example, the use of B(OCH₂CF₃)₃ as a catalyst in tert-butyl acetate (B1210297) as a solvent has been shown to be effective for the amidation of various carboxylic acids with amines, including those that are typically challenging substrates. rsc.org This system has been successful in synthesizing dipeptides and other complex amides. rsc.org

Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group as carbon dioxide. The decarboxylation of α-substituted carboxylic acids can be achieved under various conditions, often involving the formation of an intermediate that facilitates the loss of CO₂. For some systems, such as bicyclic α-amino acids, decarboxylation can be a key step in a synthetic route. scielo.br However, the stability of the resulting carbanion or radical intermediate is a crucial factor. In some cases, attempts at decarboxylation can lead to undesired side reactions or decomposition. scielo.br

Reactions Involving the tert-Butoxy Group

The tert-butoxy group in this compound serves as a protective group for the hydroxyl function and can be cleaved under specific conditions. google.com It also influences the molecule's solubility and steric environment.

Deprotection Strategies (Acidic vs. Thermal Cleavage)

The tert-butyl group is a widely used protecting group for carboxylic acids due to its stability under many reaction conditions. google.com Its removal, or deprotection, is a critical step in many synthetic sequences.

Acidic Cleavage: The most common method for deprotecting tert-butyl esters is through treatment with strong acids. google.comwikipedia.org Reagents like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in methanol (B129727) are frequently employed. wikipedia.orgacs.org The mechanism involves the protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation. wikipedia.org To prevent this cation from alkylating other nucleophilic sites in the molecule, scavengers like anisole (B1667542) can be added. wikipedia.org Milder acidic conditions, such as using HCl in hexafluoroisopropanol (HFIP), have also been developed for efficient and clean deprotection. acs.org

Thermal Cleavage: Thermolytic cleavage of tert-butyl esters is also possible but generally requires very high temperatures (over 200°C), making it unsuitable for many sensitive substrates. google.com

| Deprotection Method | Reagents | Conditions | Notes |

| Acidic Cleavage | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Room temperature | Common but can sometimes be incomplete. acs.org |

| Hydrochloric acid (HCl) in Methanol | Room temperature | Effective for deprotection. wikipedia.org | |

| Hydrochloric acid (HCl) in Hexafluoroisopropanol (HFIP) | Room temperature | Mild, facile, and provides clean deprotection. acs.org | |

| Thermal Cleavage | Heat | >200°C | Harsh conditions, not suitable for many substrates. google.com |

Nucleophilic Substitution at the tert-Butyl Ether

Nucleophilic substitution at a tertiary carbon, such as the one in the tert-butyl group, is generally difficult via a concerted Sₙ2 mechanism due to significant steric hindrance. acs.org Instead, these reactions typically proceed through a stepwise Sₙ1 mechanism, which involves the formation of a carbocation intermediate. acs.orggatech.edu The stability of the tertiary carbocation favors this pathway. acs.org

In the context of this compound, a direct nucleophilic attack on the tert-butyl group is unlikely. However, under strongly acidic conditions that promote the formation of the tert-butyl cation, subsequent reaction with a nucleophile present in the reaction mixture can occur. libretexts.org

Mechanistic Investigations

Mechanistic studies are crucial for understanding and predicting the chemical behavior of this compound. These investigations often employ a combination of kinetic experiments, computational modeling, and transition state analysis to elucidate the intricate steps involved in its reactions.

Kinetic studies quantify the rates of chemical reactions, offering insights into the factors that influence reaction speed and mechanism. For this compound, hydrolysis of the ester linkage and derivatization of the carboxylic acid are key reactions of interest.

kobs = kN + kA[H+] + kB[OH-]

where:

kN is the rate constant for neutral hydrolysis.

kA is the rate constant for acid-catalyzed hydrolysis.

kB is the rate constant for base-catalyzed hydrolysis.

For tert-butyl formate (B1220265) at 22°C, the following rate constants have been determined usgs.gov:

kN = (1.0 ± 0.2) × 10⁻⁶ s⁻¹

kA = (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹

kB = 1.7 ± 0.3 M⁻¹s⁻¹

The tert-butyl group in these esters generally favors an AAL1 mechanism in acid-catalyzed hydrolysis, proceeding through a stable tert-butyl carbocation intermediate. oup.com However, for tert-butyl formate, an AAC2 mechanism, involving bimolecular attack of water on the acyl carbon, is also considered significant. oup.com The presence of the carboxylic acid group in this compound would likely influence the electron density at the ether oxygen and the carbonyl carbon, thus affecting the hydrolysis rates compared to tert-butyl formate.

Derivatization: The carboxylic acid moiety of this compound can undergo various derivatization reactions, such as esterification and amidation. The kinetics of these reactions are influenced by factors like the nature of the alcohol or amine, the catalyst used, and the reaction conditions. For example, the esterification of carboxylic acids is often acid-catalyzed, proceeding through the formation of a more electrophilic carbonyl complex. researchgate.net The bulky tert-butoxy group can exert steric hindrance, potentially slowing down the rate of derivatization compared to less hindered carboxylic acids.

Table 1: Hydrolysis Rate Constants for tert-Butyl Formate at 22°C An interactive data table providing insights into the kinetics of a structurally related ester.

| Pathway | Rate Constant | Value |

| Neutral Hydrolysis | kN | (1.0 ± 0.2) × 10⁻⁶ s⁻¹ |

| Acid-Catalyzed Hydrolysis | kA | (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹ |

| Base-Catalyzed Hydrolysis | kB | 1.7 ± 0.3 M⁻¹s⁻¹ |

Data sourced from studies on tert-butyl formate, a structural analog of the ester portion of this compound. usgs.gov

Computational chemistry provides powerful tools to model reaction pathways and understand the underlying electronic and structural changes that occur during a chemical transformation. Density Functional Theory (DFT) is a common method used for these investigations. researchgate.netresearchgate.net

For reactions of this compound, computational models can be used to:

Visualize Reaction Intermediates: Modeling can help to predict the structures of transient species that are difficult to observe experimentally.

Determine Reaction Energetics: The relative energies of reactants, intermediates, transition states, and products can be calculated to map out the potential energy surface of a reaction.

Elucidate Reaction Mechanisms: By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be identified.

For the esterification of a carboxylic acid, computational studies have shown that the reaction often proceeds through the formation of a cyclic pre-reaction complex and a six-membered ring transition state, which facilitates the proton transfer and subsequent ester formation. researchgate.net In the context of this compound, computational models would need to account for the steric and electronic effects of the tert-butoxy group.

Similarly, models for hydrolysis would explore the different potential mechanisms (e.g., AAC2 vs. AAL1) and the role of solvent molecules in stabilizing charged intermediates and transition states. ic.ac.uk The stability of the tert-butyl carbocation makes the AAL1 pathway a plausible route for the acid-catalyzed hydrolysis of the ether linkage.

Transition state theory provides a framework for understanding reaction rates based on the properties of the transition state, which is the highest energy point along the reaction coordinate. fiveable.mewikipedia.org The analysis of the transition state's structure and energy is critical for a detailed understanding of the reaction mechanism.

Hydrolysis Transition State: In the AAC2 hydrolysis of an ester, the transition state is a tetrahedral intermediate where the carbonyl carbon is attacked by a water molecule. arkat-usa.orgresearchgate.net The stability of this transition state is influenced by the electronic effects of the substituents. For this compound, the electron-donating nature of the tert-butoxy group could influence the charge distribution in the transition state.

Kinetic isotope effect studies on model ester systems have been used to probe the structure of the transition state. nih.gov For example, large kinetic isotope effects for the carbonyl oxygen suggest a nearly tetrahedral transition state. nih.gov

Applications in Organic Synthesis As a Building Block

Role as a Protecting Group for Amino Acids and Peptides

In the synthesis of peptides and other biologically active compounds, the protection of reactive functional groups is a critical step to prevent unwanted side reactions. While 2-(tert-butoxy)acetic acid itself is not directly used as a protecting group, the closely related tert-butoxycarbonyl (Boc) group is a cornerstone of peptide chemistry for the protection of the amino group of amino acids. wikipedia.orgnih.gov The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347). wikipedia.orglibretexts.org

The tert-butoxycarbonyl (Boc) protecting group is instrumental in solid-phase peptide synthesis (SPPS), a technique that allows for the efficient construction of peptide chains. In this methodology, an amino acid with its amino group protected by a Boc group is anchored to a solid support. The protecting group is then removed to allow for the coupling of the next Boc-protected amino acid in the sequence. This cyclic process of deprotection and coupling is repeated until the desired peptide is assembled. peptide.com The use of Boc-protected amino acids is advantageous in the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties. nih.gov

The Boc group provides effective protection of the amino functionality of amino acids, preventing them from participating in undesired reactions during the formation of peptide bonds. peptide.com Its stability under a range of conditions, except for acidic environments, allows for selective reactions to occur at other sites within the molecule. This control of reactivity is essential for the successful synthesis of complex peptides and other molecules with multiple functional groups. The steric bulk of the tert-butyl group can also influence the conformation of the peptide chain during synthesis.

A key advantage of the Boc protecting group is its susceptibility to removal under mild acidic conditions. This selective deprotection is typically achieved using acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758). wikipedia.orgpeptide.com The lability of the Boc group in the presence of acid allows for the exposure of the amino group for the next coupling step without affecting other, more acid-stable protecting groups that may be present on the amino acid side chains. peptide.com This orthogonality of protecting groups is a fundamental principle in modern organic synthesis. To prevent side reactions caused by the tert-butyl cation that is formed during deprotection, scavenger reagents like anisole (B1667542) or thioanisole are often added. wikipedia.org

Synthesis of Complex Molecules

Beyond its conceptual link to the Boc protecting group, this compound and its derivatives serve as direct building blocks in the synthesis of a variety of complex molecules, particularly in the pharmaceutical industry.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it is a precursor in the synthesis of (R)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid, which is an important intermediate for the antiepileptic drug Brivaracetam. google.com The tert-butoxy (B1229062) group in these intermediates can enhance solubility in non-polar solvents, which can be beneficial during the synthetic and purification processes.

The incorporation of the this compound moiety into a larger molecule introduces a specific structural motif that can influence the molecule's physical and biological properties. The tert-butoxy group provides steric bulk, which can be used to control the three-dimensional shape of a molecule and its interactions with biological targets. Furthermore, the ester or amide linkage formed from the carboxylic acid group of this compound can be designed to be cleavable under specific physiological conditions, allowing for its use in prodrug strategies.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 13211-32-0 nih.gov |

| Molecular Formula | C6H12O3 nih.gov |

| Molecular Weight | 132.16 g/mol nih.gov |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxy]acetic acid nih.gov |

| Synonyms | tert-Butoxyacetic acid, (tert-Butoxy)ethanoic acid nih.gov |

Derivatives and Their Synthetic Utility

Piperazine Derivatives in Radiopharmaceutical Research and Bioactive Compounds

While direct reactions of this compound to form piperazine derivatives for radiopharmaceuticals are not extensively documented in the provided literature, structurally related compounds are of significant interest in this field. Specifically, piperazine derivatives incorporating a tert-butoxycarbonyl (Boc) group, such as 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}acetic acid and 2-[4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperazin-1-yl]acetic acid, are recognized as important intermediates. bldpharm.comnih.gov These compounds serve as bifunctional linkers, possessing both a carboxylic acid and a protected amine, which are essential features for their application in constructing more complex molecules, including those used in radiopharmaceutical and bioactive compound development. tenovapharma.com

The synthesis of the closely related N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride has been described, starting from N-Boc-piperazine and ethyl bromoacetate through a two-step process of substitution and hydrolysis. google.com This derivative is a key intermediate for various pharmaceuticals. The tert-butoxycarbonyl group in these molecules acts as a protecting group for the piperazine nitrogen, allowing for selective reactions at other positions of the molecule. This protective role is crucial for the multi-step synthesis of complex drug candidates.

The following table details some of the key piperazine derivatives containing the tert-butoxycarbonyl moiety and their significance.

| Compound Name | CAS Number | Significance | Source |

| 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}acetic acid | 156478-71-6 | Intermediate in organic synthesis | bldpharm.comnih.gov |

| 2-[4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperazin-1-yl]acetic acid | Not specified | Bifunctional amine-carboxylic acid linker | tenovapharma.com |

| N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride | Not specified | Important common medicine intermediate | google.com |

N-Carboxyanhydride (NCA) Monomers for Polymer Synthesis

The synthesis of N-carboxyanhydrides (NCAs) is a critical step in the production of polypeptides and other polymers with biomedical applications. A derivative of this compound plays a role in the formation of specific NCA monomers. Research has demonstrated the preparation of a cyclic monomer, '4-methyl-1, 3, 6- oxadiazocane-2, 5, 8-trione' (NCA-AG), through the cyclization of 2-(2-(tert-butoxycarbonyl) propanamido) acetic acid (Boc-AG-OH). sciencepublishinggroup.com

The synthesis of this NCA monomer was explored using a variation of the Leuchs method, a common approach for preparing NCAs. sciencepublishinggroup.com The process involves the cyclization of the dipeptide precursor, Boc-AG-OH, using a cyclizing agent such as oxalyl chloride. The reaction conditions were carefully optimized to achieve the highest possible yield of the desired NCA-AG. sciencepublishinggroup.com The resulting NCA monomer can then be used in ring-opening polymerization to create polypeptides with specific repeating units, which are valuable in materials science for applications like synthetic silk substitutes. sciencepublishinggroup.com

The table below outlines the synthesis of the NCA-AG monomer from the tert-butoxy-containing precursor.

| Precursor | Cyclizing Agent | Product | Synthetic Method | Application of Product | Source |

| 2-(2-(tert-butoxycarbonyl) propanamido) acetic acid | Oxalyl chloride | '4-methyl-1, 3, 6- oxadiazocane-2, 5, 8-trione' (NCA-AG) | Variation of the Leuchs method | Polymer synthesis for synthetic silk substrates | sciencepublishinggroup.com |

Formation of Alpha-Ketoamides and Other Complex Intermediates

The synthesis of alpha-ketoamides is an area of significant interest in medicinal chemistry due to the presence of this functional group in a variety of bioactive molecules. These compounds are often synthesized through the oxidation of alpha-hydroxy amides or via coupling reactions involving alpha-keto acids. While various synthetic routes to alpha-ketoamides have been developed, the direct use of this compound as a starting material for their formation is not prominently featured in the available scientific literature.

The existing methods for alpha-ketoamide synthesis typically involve precursors that are structurally distinct from this compound. For example, solid-phase synthesis strategies often employ alpha-hydroxy-beta-amino acid derivatives which are oxidized on a resin support. nih.gov Other approaches include palladium-catalyzed double isocyanide insertion into aryl halides and copper-catalyzed oxidation of terminal alkynes. nih.govorganic-chemistry.org Based on the current body of research, this compound is not a conventional precursor for the synthesis of alpha-ketoamides.

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-(tert-butoxy)acetic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: In ¹H NMR spectroscopy, the chemical shifts and splitting patterns of the proton signals provide definitive structural confirmation. For this compound, the spectrum is characterized by two distinct signals. A sharp singlet appearing around δ 1.20 ppm is attributed to the nine equivalent protons of the tert-butyl group. Another singlet, found further downfield at approximately δ 3.70 ppm, corresponds to the two protons of the methylene (B1212753) (CH₂) group adjacent to the carboxylic acid. The acidic proton of the carboxyl group typically appears as a broad singlet at a much lower field, around δ 12.10 ppm.

¹³C NMR: The ¹³C NMR spectrum of this compound provides complementary information about the carbon skeleton. Key signals include a resonance for the methyl carbons of the tert-butyl group at approximately δ 28 ppm and a signal for the quaternary carbon of the tert-butyl group. The methylene carbon and the carboxylic acid carbon also give rise to characteristic signals, further confirming the compound's structure.

| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| ¹H | tert-butyl (-C(CH₃)₃) | ~1.20 | Singlet | 9H |

| ¹H | Methylene (-CH₂-) | ~3.70 | Singlet | 2H |

| ¹H | Carboxylic Acid (-COOH) | ~12.10 | Singlet (broad) | 1H |

| ¹³C | tert-butyl (-C(CH₃)₃) | ~28 | - | - |

| ¹³C | Quaternary Carbon (-C(CH₃)₃) | - | - | - |

| ¹³C | Methylene (-CH₂-) | - | - | - |

| ¹³C | Carboxylic Acid (-COOH) | - | - | - |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. youtube.com The spectrum of this compound displays several characteristic absorption bands.

A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. The strong, sharp absorption peak around 1700-1725 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the carboxylic acid. The presence of the tert-butoxy (B1229062) group is confirmed by C-H stretching vibrations around 2970 cm⁻¹ and characteristic C-O stretching bands. acs.orgresearchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid (-COOH) | C=O Stretch | 1700-1725 |

| tert-butoxy (-O-C(CH₃)₃) | C-H Stretch | ~2970 |

| tert-butoxy (-O-C(CH₃)₃) | C-O Stretch | - |

Mass Spectrometry (MS, ESMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. researchgate.net In techniques like Electrospray Ionization Mass Spectrometry (ESMS), the compound is ionized, typically by protonation to form [M+H]⁺ or deprotonation to form [M-H]⁻, and the mass-to-charge ratio (m/z) of the resulting ions is measured. nih.gov

For this compound (molecular weight 132.16 g/mol ), the mass spectrum would show a prominent peak corresponding to the molecular ion or its protonated/deprotonated form. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information by showing the loss of specific fragments, such as the tert-butyl group. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. rsc.org Carboxylic acids generally exhibit weak absorption in the UV region due to the n→π* transition of the carbonyl group, typically around 200-210 nm. nih.gov While not the primary method for structural elucidation of this compound, UV-Vis spectroscopy can be used for quantitative analysis, particularly when coupled with chromatographic techniques. researchgate.net The absorbance is proportional to the concentration of the compound in a solution, following the Beer-Lambert law.

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification.

Gas Chromatography (GC) with Mass Selective Detection (MSD)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. cdc.govust.hk For the analysis of this compound, which may have limited volatility, derivatization is often employed to convert it into a more volatile ester form. oup.comnih.gov The derivatized analyte is then introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. usda.gov

The separated components are then detected by a Mass Selective Detector (MSD), which provides both quantitative data and mass spectra for identification. mdpi.com This combination of GC for separation and MSD for detection (GC-MSD) is a highly specific and sensitive method for the analysis of this compound in complex mixtures. oup.comnih.gov The retention time in the chromatogram is characteristic of the compound, while the mass spectrum confirms its identity. researchgate.net Quantification is achieved by comparing the peak area of the analyte to that of a known standard.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis and purity assessment of this compound and its derivatives. This technique offers high resolution and sensitivity, making it invaluable in research and quality control settings.

A common application of HPLC is in the separation and quantification of complex mixtures. For instance, in the discovery of novel HIV-1 integrase inhibitors, a reversed-phase (RP) HPLC method was developed to separate interconvertible rotamers of a sodium-2-(tert-butoxy)-2-(5-(2-(2-chloro-6-methylbenzyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-4-(4,4-dimethylpiperidin-1-yl)-2,6-dimethylpyridin-3-yl)acetate intermediate. nih.gov The optimization of this separation was achieved by carefully adjusting parameters such as the stationary phase, mobile phase composition, and column temperature. nih.gov The best separation was accomplished on a SunFire C18 column at 10°C using a mobile phase of trifluoroacetic acid (TFA) in a mixture of acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH). nih.gov

In another study, analytical C18 RP-HPLC was used to monitor the reduction of a related compound, revealing a diastereomeric ratio of 91:9 between the desired product and its epimer. orgsyn.org The elution times for the starting material and the two diastereomers were clearly distinguished, demonstrating the method's resolving power. orgsyn.org Furthermore, enantiomeric purity of greater than 98% for (R)- and (S)-2-amino-2-(5-tert-butyl-3-hydroxyisoxazol-4-yl)acetic acid (ATAA) was determined using specialized chiral columns, Crownpak CR(-) and CR(+), respectively. nih.gov

The selection of the column and mobile phase is critical for achieving optimal separation. A C18 column is frequently employed for the analysis of this compound, often with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. For example, a method utilizing a C18 column with a mobile phase of 0.1% phosphoric acid in a water/acetonitrile mixture (70:30) resulted in a retention time of 4.3 minutes for this compound. The conditions for HPLC analysis can be summarized in the following table:

| Parameter | Value | Reference |

| Column | C18 | nih.govorgsyn.org |

| Mobile Phase | 0.1% H₃PO₄ in water/acetonitrile (70:30) | |

| TFA/acetonitrile (ACN) - methanol (MeOH) (1:1 v/v) | nih.gov | |

| Linear gradient of 20-80% B (where B is likely an organic solvent) | orgsyn.org | |

| Temperature | 10 °C | nih.gov |

| Retention Time | 4.3 min | |

| 20.6 min and 21.4 min for diastereomers | orgsyn.org |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and efficient monitoring of chemical reactions involving this compound and its derivatives. uad.ac.idresearchgate.net Its simplicity, speed, and low cost make it an ideal method for tracking the consumption of starting materials and the formation of products in real-time. uad.ac.idresearchgate.net

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable solvent system. For instance, during the synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, TLC was used to monitor the progress of the reaction until all the starting material was consumed. nih.gov Similarly, in the preparation of a pyrrolidine-1-oxyl derivative, the reaction was monitored by TLC on a silica (B1680970) gel plate using a solvent mixture of ethyl acetate (B1210297), methanol, and acetic acid (200:20:1). semanticscholar.org The spots on the developed plate are visualized, often under a UV lamp, to assess the reaction's progress. semanticscholar.org

The choice of the mobile phase is crucial for achieving good separation of the components in the reaction mixture. A variety of solvent systems can be employed, depending on the polarity of the compounds being analyzed. For example, a mixture of petroleum ether and ethyl acetate (2:1) was used to monitor the synthesis of o-tert-butylaniline. google.com In another case, the deprotection of a methyl ester was monitored using TLC, and after completion, the product was extracted. rsc.org

The following table provides examples of solvent systems used for TLC monitoring of reactions involving related compounds:

| Reactants/Products | Solvent System (v/v) | Reference |

| Synthesis of a pyrrolidine-1-oxyl derivative | Ethyl acetate: methanol: acetic acid (200:20:1) | semanticscholar.org |

| Synthesis of o-tert-butylaniline | Petroleum ether: ethyl acetate (2:1) | google.com |

| Synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane | Not specified, but used to monitor reaction completion | nih.gov |

| Deprotection of a methyl ester | Not specified, but used to monitor reaction completion | rsc.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of this compound and its derivatives.

For example, the crystal structure of a complex of HIV-1 integrase with (2S)-2-(tert-butoxy)-2-[7-(4,4-dimethylpiperidin-1-yl)-8-{4-[2-(4-fluorophenyl)ethoxy]phenyl}-2,5-dimethylimidazo[1,2-a]pyridin-6-yl]acetic acid has been determined. rcsb.orgrcsb.org This analysis revealed the intricate interactions between the inhibitor and the enzyme's active site, guiding further drug design efforts. rcsb.org

In another study, the absolute configuration of (R)-2-amino-2-(5-tert-butyl-3-hydroxyisoxazol-4-yl)acetic acid (ATAA) was established through X-ray crystallographic analysis of its (R)-phenylethylamine salt. nih.gov This was essential for correlating the stereochemistry with the observed pharmacological activity.

The crystal structures of other derivatives, such as 2-[(tert-butoxycarbonylamino)oxy]acetic acid and 2-(tert-butoxycarbonylamino)-2-(2-fluorophenyl)acetic acid, have also been reported, providing detailed information on their molecular geometries and hydrogen bonding networks. nih.govnih.gov The crystal data for these compounds are summarized in the table below.

| Compound | Crystal System | Space Group | Unit Cell Dimensions | Reference |

| 2-[(tert-Butoxycarbonylamino)oxy]acetic acid | Monoclinic | P2₁/c | a = 5.9973(5) Å, b = 10.1292(13) Å, c = 15.6445(17) Å, β = 90.570(1)° | nih.gov |

| 2-(tert-Butoxycarbonylamino)-2-(2-fluorophenyl)acetic acid | Triclinic | P-1 | a = 5.3065(3) Å, b = 10.6264(6) Å, c = 12.4930(6) Å, α = 106.175(3)°, β = 95.175(2)°, γ = 100.728(3)° | nih.gov |

| (2S)-2-(tert-butoxy)-2-[7-(4,4-dimethylpiperidin-1-yl)-8-{4-[2-(4-fluorophenyl)ethoxy]phenyl}-2,5-dimethylimidazo[1,2-a]pyridin-6-yl]acetic acid complexed with HIV-1 Integrase | Trigonal | P 31 2 1 | a = 71.421 Å, b = 71.421 Å, c = 67.13 Å, α = 90°, β = 90°, γ = 120° | rcsb.org |

| 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid hemihydrate | Triclinic | P-1 | a = 6.4164(2) Å, b = 10.8091(3) Å, c = 19.1335(6) Å, α = 96.843(3)°, β = 92.018(3)° | iucr.org |

These examples underscore the power of X-ray crystallography in providing unambiguous structural proof and detailed conformational information for compounds related to this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2-(Tert-butoxy)acetic acid, DFT calculations would typically be employed to determine optimized molecular geometry, electronic energy, and the distribution of electron density. These calculations can provide insights into the molecule's reactivity.

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. While specific DFT data for this compound is scarce, studies on similar carboxylic acids provide a framework for what to expect.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is illustrative and based on general principles, as specific literature data is unavailable.

| Property | Calculated Value | Significance |

| HOMO Energy | ~ -7.0 eV | Electron-donating capability |

| LUMO Energy | ~ 1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | ~ 8.5 eV | Chemical stability and reactivity |

| Dipole Moment | ~ 2.0 D | Polarity of the molecule |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules, including conformational changes over time. For this compound, the key flexible bond is the C-O bond connecting the tert-butoxy (B1229062) group to the acetic acid moiety. Rotation around this bond, along with the rotation of the carboxylic acid group, will define the molecule's conformational landscape.

MD simulations can reveal the most stable conformations and the energy barriers between them. It is expected that the bulky tert-butyl group will sterically influence the preferred orientation of the molecule. Studies on acetic acid have shown that the syn conformation of the carboxylic acid group is generally more stable than the anti conformation, a preference that would likely persist in this compound. nih.gov

Table 2: Potential Conformational States of this compound This table presents likely conformational features based on related molecules.

| Dihedral Angle | Description | Relative Stability |

| O=C-O-H | Carboxylic acid conformation | syn favored over anti |

| C(tert-butyl)-O-CH2-C | Orientation of tert-butoxy group | Governed by steric hindrance |

Quantum Theory of Atoms in Molecules (QTAIM) for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a method for analyzing electron density to understand chemical bonding and intermolecular interactions. researchgate.net For this compound, QTAIM could be used to characterize the hydrogen bonds that form between molecules, particularly the interactions involving the carboxylic acid group.

This analysis can identify bond critical points and quantify the strength and nature of these interactions. In the solid state or in solution, this compound molecules are expected to form dimers through hydrogen bonding between their carboxylic acid groups, a common feature for carboxylic acids. researchgate.net QTAIM would provide a detailed electronic-level description of these hydrogen bonds.

Prediction of Spectroscopic Properties and Reaction Energetics

Computational methods are also instrumental in predicting spectroscopic properties. For this compound, theoretical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign spectral features.

Furthermore, computational chemistry can be used to calculate the energetics of reactions involving this compound. For instance, the energy changes associated with its esterification or amidation reactions can be computed to understand reaction mechanisms and predict reaction outcomes.

Table 3: Computationally Predicted Spectroscopic Data (Illustrative) This table is a representation of the type of data that can be generated.

Safety Considerations and Handling Protocols in Academic Laboratory Research

Hazard Identification and Classification (GHS)

2-(Tert-butoxy)acetic acid is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound indicate potential health risks upon exposure. nih.gov The primary hazards include acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation. nih.gov

GHS Classification for this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

This compound is known to cause skin irritation and serious eye irritation. nih.govnih.gov Contact with the skin may lead to inflammation characterized by itching, scaling, reddening, or occasionally blistering. aksci.com Eye contact can result in redness, pain, and potentially severe damage. aksci.com In studies with similar compounds, skin contact has been shown to cause reddening, itching, and inflammation. delta.edu Eye contact with related chemicals can lead to lacrimation, redness, pain, and in severe cases, burns and permanent injury. delta.edu

This compound is classified as a respiratory tract irritant. nih.govnih.gov Inhalation of its vapors or mists may cause irritation to the lungs and respiratory system. aksci.com Studies on other short-chain fatty acids have shown that inhalation can lead to a rapid decrease in respiratory rate, indicative of sensory irritation in the upper airways. nih.gov

Personal Protective Equipment (PPE) Recommendations

Due to the identified hazards, appropriate personal protective equipment (PPE) is essential when handling this compound in a laboratory setting.

To prevent eye contact, it is recommended to wear chemical splash-resistant safety glasses or goggles with side protection. aksci.com In situations where there is a higher risk of splashing, a face shield may also be appropriate. aksci.com

To avoid skin contact, wearing chemical-resistant gloves is mandatory. aksci.com While specific permeation data for this compound is not widely available, general recommendations for handling acidic compounds can be followed. Materials such as nitrile rubber, neoprene, and butyl rubber are often recommended for their resistance to a range of chemicals, including acids. fishersci.comfsu.edusafetygloves.co.uk For acetic acid, nitrile, neoprene, and butyl rubber gloves are considered suitable for both incidental and extended contact. newpaltz.edu

Table of Compound Names

| Compound Name |

|---|

| This compound |

Body Protection (Lab Coats, Long Pants, Closed-Toe Shoes)

To prevent skin contact, standard laboratory attire is required. This includes a laboratory coat, long pants, and closed-toe shoes. osu.edu Lab coats should be appropriately sized and fully buttoned to provide maximum coverage. uah.edu It is mandatory to wear this protective clothing when handling hazardous materials. osu.edutau.ac.il Contaminated clothing should be removed immediately and washed before reuse to avoid secondary exposure. biosynth.combiosynth.comaksci.com

Respiratory Protection (Self-Contained Breathing Apparatus, Fume Hood)

Given that this compound may cause respiratory irritation, appropriate respiratory protection and engineering controls must be utilized. biosynth.comaksci.comnih.govbiosynth.com All procedures involving this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors or aerosols. tau.ac.ilaksci.com If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn. biosynth.combiosynth.comfishersci.com In case of fire or major spills, a self-contained breathing apparatus (SCBA) may be necessary. aksci.comfishersci.com

Table 1: Recommended Personal Protective Equipment for this compound

| Protection Type | Equipment | Standard/Requirement |

|---|---|---|

| Eye Protection | Safety goggles or glasses with side shields | OSHA 29 CFR 1910.133 or European Standard EN166 biosynth.comfishersci.com |

| Hand Protection | Compatible chemical-resistant gloves | Selection based on specific procedure and duration of contact biosynth.combiosynth.com |

| Body Protection | Laboratory coat, long pants, closed-toe shoes | Mandatory in all labs where chemicals are handled osu.edutau.ac.il |

| Respiratory Protection | Chemical fume hood / NIOSH-approved respirator | Required when ventilation is inadequate or for emergencies biosynth.comaksci.combiosynth.com |

Safe Handling and Storage Practices

Adherence to strict handling and storage protocols is essential for maintaining a safe laboratory environment when working with this compound.

Ventilation Requirements (Adequate, Local Exhaust)

Handling of this compound requires adequate ventilation to keep airborne concentrations low. aksci.com Operations should be performed using local exhaust ventilation, such as a chemical fume hood, to control the release of vapors. tau.ac.ilaksci.com Facilities must be equipped with safety showers and eyewash stations in close proximity to the workstation. biosynth.combiosynth.comfishersci.com

Incompatible Materials and Segregation

Proper segregation of chemicals is crucial to prevent dangerous reactions. While specific incompatibility data for this compound is limited, information for similar compounds suggests it should be stored away from strong oxidizing agents, strong acids, and strong bases. fishersci.comfishersci.at As an acetic acid derivative, it may also be incompatible with materials such as chromic acid, nitric acid, peroxides, and permanganates. kent.eduutk.edulsu.edu It is vital to store it separately from these substances. tcichemicals.com

Table 2: Potential Incompatible Materials with Acetic Acid Derivatives

| Chemical Class | Examples |

|---|---|

| Strong Oxidizing Agents | Chromic acid, Nitric acid, Peroxides, Permanganates kent.eduutk.edulsu.edu |

| Strong Bases | Sodium hydroxide (B78521), Potassium hydroxide lsu.edu |

| Strong Acids | Sulfuric acid fishersci.atkent.edu |

Container Management and Labeling

All containers of this compound must be clearly and accurately labeled with the chemical name and appropriate hazard warnings. Containers should be kept tightly closed when not in use and stored in an upright position to prevent leakage. biosynth.comaksci.comtcichemicals.com Store in a cool, dry, and well-ventilated area. aksci.comtcichemicals.comchemicalbook.com

Emergency Procedures and Spill Response

In the event of an emergency, established procedures must be followed to mitigate harm and environmental contamination.

General First Aid Measures:

Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. biosynth.comaksci.com

Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. aksci.com If skin irritation occurs, seek medical advice. aksci.com

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for several minutes. aksci.com Remove contact lenses if present and easy to do so, and continue rinsing. aksci.com If eye irritation persists, get medical attention. aksci.com

Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell. aksci.comfishersci.at

Spill Response: In the case of a spill, ensure adequate ventilation and remove all sources of ignition. aksci.comchemicalbook.com Prevent the spill from entering drains, soil, or surface water. biosynth.comaksci.combiosynth.com Absorb the spill with an inert material such as dry sand or earth, and collect it into a suitable, closed container for disposal. aksci.comtcichemicals.com The contaminated area should be thoroughly cleaned. biosynth.com Disposal of the waste material must be in accordance with local, regional, and national regulations. biosynth.comaksci.com

Future Research Directions and Emerging Applications

Exploration in Medicinal Chemistry and Drug Discovery

In the pharmaceutical sector, 2-(tert-butoxy)acetic acid serves as a versatile intermediate for creating more complex molecules, particularly where a protected glycolic acid unit is required. The tert-butoxy (B1229062) group functions as a robust protecting group for the α-hydroxyacetic acid core, allowing chemists to perform reactions on the carboxylic acid moiety without disturbing the ether linkage. This group can be subsequently removed under specific acidic conditions to unveil the α-hydroxy acid functionality.

The rise of antibiotic resistance is a critical global health threat, largely driven by bacterial enzymes such as β-lactamases, which deactivate β-lactam antibiotics. rsc.org This has spurred the development of β-lactamase inhibitors, compounds administered alongside antibiotics to restore their efficacy. rsc.org While clavulanic acid is a well-known natural β-lactamase inhibitor, there is a continuous need for new synthetic inhibitors with broader activity spectra. nih.govmdpi.com

The synthesis of complex molecules like novel β-lactamase inhibitors often involves multi-step processes where protecting groups are essential. nih.gov The tert-butoxycarbonyl (Boc) group, structurally related to the tert-butoxy group in this compound, is frequently used to protect amine groups during the synthesis of β-lactam derivatives and other pharmaceuticals. mdpi.com The stability of the tert-butyl ether linkage in this compound under various reaction conditions makes it an attractive building block for introducing protected glycolic acid motifs into potential therapeutic agents. This structural unit can be incorporated into scaffolds designed to interact with the active sites of enzymes like β-lactamases, with the aim of creating potent and selective inhibitors.

The modification of lead compounds is a cornerstone of drug discovery, aimed at optimizing pharmacological properties such as efficacy, selectivity, solubility, and stability. nbinno.com The structure of this compound provides a scaffold that can be systematically derivatized to enhance biological activity. The functional groups present in its derivatives offer strategic points for chemical modification, allowing researchers to fine-tune the characteristics of lead compounds. nbinno.com

Key strategies for derivatization include modifications at the carboxylic acid group, alterations to the ether linkage, or substitution on the tert-butyl group, although the latter is less common. By converting the carboxylic acid to various amides, esters, or other functional groups, researchers can modulate the molecule's polarity, hydrogen bonding capacity, and interaction with biological targets. Introducing different substituents can impact the compound's lipophilicity and pharmacokinetic profile. For instance, creating amide linkages is a common step in producing active pharmaceutical ingredients for β-lactamase inhibitors. nih.gov

| Derivative Class | Structural Modification | Potential Impact on Biological Activity |

|---|---|---|

| Amide Derivatives | Conversion of the -COOH group to a -CONR¹R² group. | Alters hydrogen bonding capabilities, potentially increasing binding affinity to target enzymes or receptors. Can modulate solubility and cell permeability. |

| Ester Prodrugs | Esterification of the carboxylic acid. | Increases lipophilicity to improve membrane transport; designed to be hydrolyzed by intracellular esterases to release the active carboxylic acid. |

| Peptide Conjugates | Coupling the carboxylic acid to amino acids or peptides. | Can improve targeting to specific cells or tissues, enhance stability, and modify pharmacokinetic properties. |

| Analogues with Modified Spacers | Replacing the ether oxygen with sulfur (thioether) or nitrogen (amine). | Changes bond angles, polarity, and metabolic stability, potentially leading to novel interactions with biological targets. |

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing off-target side effects. This is often achieved using linkers that connect a potent drug to a targeting moiety, such as an antibody, forming an antibody-drug conjugate (ADC). The design of the linker is critical for the stability of the conjugate in circulation and the efficient release of the drug inside target cells.

Compounds like this compound and its analogues are well-suited for application as bifunctional linkers. broadpharm.combroadpharm.com The terminal carboxylic acid can readily react with primary amine groups on targeting proteins or drug molecules to form a stable amide bond. broadpharm.com A related compound, 2-[2-(tert-Butoxy)-2-oxoethoxy]acetic acid, is used as a hydrophilic PEG linker that leverages this reactivity. broadpharm.com The tert-butyl group, meanwhile, serves as a protecting group that can be cleaved under acidic conditions. broadpharm.com This feature is particularly advantageous for drug delivery to tumors or inflamed tissues, which often have a lower pH environment, or within the acidic lysosomes of cells, allowing for site-specific drug release.

Development in Materials Science

The field of materials science seeks to create novel materials with specific, tailored functionalities for a wide range of applications, including biomedical devices, sensors, and advanced coatings. mtu.edu Functional polymers, which possess reactive groups along their backbone or as side chains, are a key component of this research. researchgate.net

This compound has been identified as a reagent in the synthesis of specialty chemicals and polymers. Its structure allows for incorporation into polymeric materials through two primary strategies: direct polymerization of a modified monomer or post-polymerization modification of an existing polymer.

Monomer Synthesis and Polymerization: The carboxylic acid group of this compound can be chemically converted into a polymerizable functional group, such as an acrylate (B77674) or a vinyl ester. The resulting monomer can then be polymerized, or co-polymerized with other monomers, to create polymers with pendant tert-butoxyacetate side chains. This approach allows for precise control over the density of functional groups in the final material.

Post-Polymerization Modification (PPM): PPM is a powerful technique for introducing functional groups onto a pre-formed polymer. researchgate.net A polymer containing reactive sites (e.g., hydroxyl or amine groups) can be reacted with this compound, using coupling agents, to graft the tert-butoxyacetate moiety onto the polymer backbone. This method is advantageous for modifying existing commercial polymers and for creating complex architectures like block copolymers. researchgate.netnih.gov Following incorporation, the tert-butyl group can be removed to expose the carboxylic acid, yielding a functional polymer with tunable properties.

Polymers derived from this compound hold promise for the development of advanced functional materials, particularly "smart" materials that respond to environmental stimuli.

pH-Responsive Materials: After the removal of the tert-butyl protecting group, polymers containing 2-oxyacetic acid side chains become highly functionalized with carboxylic acid groups. These poly-acidic polymers are sensitive to changes in pH. In aqueous solutions, they can transition between a collapsed, hydrophobic state at low pH (when the acids are protonated) and a swollen, hydrophilic state at high pH (when the acids are deprotonated). This property is highly desirable for creating hydrogels for controlled drug delivery, where a change in pH triggers the release of an encapsulated therapeutic agent.

Biocompatible Coatings: Polymers containing glycolic acid motifs, which can be derived from this compound, are often biocompatible. These materials can be used as coatings for medical implants and devices to improve their integration with biological tissues and reduce fouling.

Amphiphilic Block Copolymers: By selectively modifying one block of a copolymer with this compound, it is possible to create amphiphilic block copolymers. These materials can self-assemble in solution to form well-defined nanostructures such as micelles or polymersomes. nih.gov Such structures are extensively researched for their use as nanocarriers in drug delivery and as templates for creating ordered nanomaterials.

Novel Synthetic Methodologies

The evolution of synthetic organic chemistry continues to provide innovative tools for the construction of complex molecules with high efficiency and selectivity. For derivatives of this compound, future research is geared towards the adoption of cutting-edge catalytic and energy-efficient photochemical and electrochemical methods. These approaches promise to overcome the limitations of classical synthesis, offering greener, more selective, and versatile routes to novel analogues.

Catalysis and Organocatalysis in Stereoselective Transformations

The development of asymmetric routes to chiral derivatives of this compound is a significant area of interest, particularly for applications in medicinal chemistry where stereochemistry is critical. Modern catalytic methods are pivotal in achieving high levels of stereocontrol.

Transition metal catalysis and organocatalysis are at the forefront of stereoselective synthesis. While traditional methods may produce racemic mixtures, these advanced techniques can generate enantiomerically enriched products. For instance, asymmetric catalytic hydrogenation is a powerful technique for establishing stereocenters. A patented method describes the synthesis of (R)-2-(2-(tert-butoxy)-2-oxyethyl)pentanoic acid through the asymmetric catalytic hydrogenation of a precursor compound, demonstrating the applicability of this strategy to create chiral molecules related to this compound. google.com

Organocatalysis, which utilizes small organic molecules as catalysts, offers a complementary approach to metal-based catalysis, often proceeding under mild conditions and showing high selectivity. organic-chemistry.org The principles of organocatalysis could be applied to the synthesis of chiral derivatives of this compound, for example, in stereoselective alkylation or addition reactions. The synthesis of optically active α-(nonafluoro-tert-butoxy)carboxylic acids has been achieved using methods like the Mitsunobu reaction, which, while not strictly catalytic, highlights the successful synthesis of chiral analogues. researchgate.net Future work will likely focus on developing catalytic, enantioselective versions of such transformations.

| Catalytic Strategy | Description | Potential Application for this compound Derivatives |

| Asymmetric Hydrogenation | Utilizes a chiral catalyst (often a transition metal complex) to add hydrogen across a double bond, creating one or two stereocenters with high enantioselectivity. | Synthesis of chiral derivatives from unsaturated precursors. google.com |

| Organocatalytic Alkylation | Employs a chiral organic molecule to catalyze the enantioselective addition of an alkyl group to a substrate. | Introduction of chiral side chains at the α-position of the acetic acid moiety. |

| Kinetic Resolution | A chiral catalyst or reagent selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. | Separation of racemic mixtures of this compound derivatives. |

Photochemistry and Electrochemistry in Synthesis

Photochemistry and electrochemistry are emerging as powerful and sustainable tools in organic synthesis, offering unique reaction pathways that are often inaccessible through traditional thermal methods. acs.org These techniques utilize light or electrical current, respectively, to drive chemical transformations, often under mild conditions.

Photoredox catalysis, for example, uses visible light to initiate single-electron transfer processes, enabling a wide range of reactions. This methodology has been applied to C-O bond formation, suggesting its potential for the synthesis of this compound and its analogues under environmentally friendly conditions. Research on the photochemistry of related structures, such as 2-(2-formylphenyloxy)acetic acid derivatives, which undergo photocyclization, provides insight into the potential light-induced transformations of this compound derivatives. rsc.org

Electrochemistry provides an alternative means of generating reactive intermediates with high precision. acs.org By controlling the electrode potential, specific functional groups can be selectively oxidized or reduced. This level of control could be harnessed for the synthesis and functionalization of this compound derivatives, potentially enabling reactions that are difficult to achieve with chemical reagents and minimizing waste production. For instance, electrochemical methods could be explored for the coupling of tert-butanol (B103910) with acetic acid derivatives or for the selective functionalization of the alkyl chain.

| Method | Energy Source | Key Advantages | Potential Application |

| Photoredox Catalysis | Visible Light | Mild reaction conditions, high selectivity, generation of radical intermediates. acs.org | C-O bond formation, C-H functionalization. |

| Direct Photolysis | UV/Visible Light | Catalyst-free, specific electronic state activation. | Cyclization or rearrangement reactions of functionalized derivatives. rsc.org |

| Electrosynthesis | Electric Current | High control over redox potential, reduced reagent waste, can generate highly reactive species. acs.org | Selective oxidation/reduction, coupling reactions. |

Computational and Theoretical Advancements

The synergy between computational chemistry and experimental synthesis is accelerating the discovery and development of new molecules and reactions. For this compound, computational tools are poised to guide the design of novel derivatives and predict their synthetic accessibility, thereby streamlining research and development efforts.

High-Throughput Virtual Screening for New Derivatives

High-throughput virtual screening (HTVS) is a computational technique used to search large libraries of virtual compounds to identify molecules that are likely to have a desired biological activity or property. nih.govresearchgate.net This approach can be applied to discover new derivatives of this compound with potential applications in areas like drug discovery.

The process involves creating a virtual library of derivatives by computationally modifying the core structure of this compound. These virtual compounds are then docked into the three-dimensional structure of a biological target (e.g., an enzyme or receptor). Scoring functions are used to predict the binding affinity of each derivative, and the top-scoring compounds are selected for synthesis and experimental testing. researchgate.net This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening of physical compounds. The creation of vast, synthetically accessible virtual inventories allows researchers to explore an unprecedented chemical space for novel derivatives. chemrxiv.org

Machine Learning Approaches for Reaction Prediction